Ranitidine N,S-Dioxide

説明

BenchChem offers high-quality Ranitidine N,S-Dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ranitidine N,S-Dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

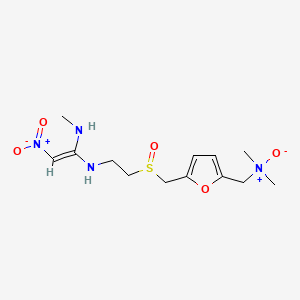

Structure

3D Structure

特性

IUPAC Name |

N,N-dimethyl-1-[5-[2-[[(E)-1-(methylamino)-2-nitroethenyl]amino]ethylsulfinylmethyl]furan-2-yl]methanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O5S/c1-14-13(8-16(18)19)15-6-7-23(21)10-12-5-4-11(22-12)9-17(2,3)20/h4-5,8,14-15H,6-7,9-10H2,1-3H3/b13-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUDYETSZJZHPPA-MDWZMJQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=C[N+](=O)[O-])NCCS(=O)CC1=CC=C(O1)C[N+](C)(C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN/C(=C\[N+](=O)[O-])/NCCS(=O)CC1=CC=C(O1)C[N+](C)(C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00670101 | |

| Record name | N,N-Dimethyl{5-[(2-{[(E)-1-(methylamino)-2-nitroethenyl]amino}ethanesulfinyl)methyl]furan-2-yl}methanamine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185237-42-6 | |

| Record name | N,N-Dimethyl{5-[(2-{[(E)-1-(methylamino)-2-nitroethenyl]amino}ethanesulfinyl)methyl]furan-2-yl}methanamine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis and Characterization of Ranitidine N,S-Dioxide: A Technical Guide for Drug Development Professionals

Introduction: The Significance of Ranitidine Metabolites

Ranitidine, a histamine H2-receptor antagonist, has been a cornerstone in the management of acid-related gastrointestinal disorders for decades.[1][2] Its therapeutic action lies in the reduction of gastric acid secretion.[3][4] However, like all xenobiotics, ranitidine undergoes metabolism in the body, leading to the formation of various metabolites. Among these, the N-oxides and S-oxides are of particular interest to researchers and drug development professionals.[2][5] Understanding the synthesis and characterization of these metabolites, specifically Ranitidine N,S-Dioxide, is crucial for comprehensive impurity profiling, stability studies, and a deeper understanding of the drug's metabolic fate.

This technical guide provides an in-depth exploration of the synthesis and characterization of Ranitidine N,S-Dioxide. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to synthesize, isolate, and characterize this important metabolite. The protocols and methodologies described herein are grounded in established chemical principles and analytical techniques, ensuring a robust and reliable approach.

Proposed Synthesis of Ranitidine N,S-Dioxide: A Two-Step Oxidation Approach

While literature on the direct synthesis of Ranitidine N,S-Dioxide is not abundant, a logical and scientifically sound approach involves a two-step oxidation of the parent ranitidine molecule. This proposed synthesis is based on the known reactivity of the tertiary amine and sulfide moieties present in the ranitidine structure. The initial step focuses on the selective oxidation of the sulfur atom to form the sulfoxide (S-oxide), followed by the oxidation of the tertiary amine to the N-oxide.

Part 1: Synthesis of Ranitidine S-Oxide

The synthesis of Ranitidine S-oxide serves as the foundational step in our proposed pathway. This protocol is adapted from established methods for the oxidation of sulfides to sulfoxides.[6]

Experimental Protocol: Synthesis of Ranitidine S-Oxide

-

Dissolution: Dissolve Ranitidine hydrochloride (1 equivalent) in a mixture of glacial acetic acid and deionized water in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C.

-

Oxidation: Slowly add a 30% w/w solution of hydrogen peroxide (1.1 equivalents) dropwise to the cooled solution, ensuring the temperature remains below 10 °C. The use of a slight excess of the oxidizing agent drives the reaction towards the formation of the S-oxide while minimizing over-oxidation to the sulfone.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, quench the excess hydrogen peroxide by the careful addition of a saturated sodium bisulfite solution.

-

Neutralization and Extraction: Neutralize the reaction mixture with a saturated sodium bicarbonate solution to a pH of approximately 7-8. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude Ranitidine S-oxide.

Part 2: Synthesis of Ranitidine N,S-Dioxide from Ranitidine S-Oxide

With the successful synthesis of Ranitidine S-oxide, the next step involves the oxidation of the tertiary amine to form the N-oxide, yielding the final product, Ranitidine N,S-Dioxide.

Experimental Protocol: Synthesis of Ranitidine N,S-Dioxide

-

Dissolution: Dissolve the crude Ranitidine S-oxide (1 equivalent) in a suitable solvent such as methanol or acetone in a round-bottom flask.

-

Oxidizing Agent: Add a controlled amount of a suitable oxidizing agent. For the N-oxidation of tertiary amines, meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent. Add m-CPBA (1.1 equivalents) portion-wise to the solution at room temperature.

-

Reaction Monitoring: Monitor the reaction progress using TLC or HPLC. The formation of the more polar N,S-Dioxide should be evident.

-

Work-up: Upon completion, quench any remaining m-CPBA with a reducing agent like sodium sulfite.

-

Purification: The crude product can be purified using column chromatography on silica gel or by preparative HPLC to yield pure Ranitidine N,S-Dioxide.

Caption: Proposed two-step synthesis of Ranitidine N,S-Dioxide.

Characterization of Ranitidine N,S-Dioxide: A Multi-faceted Analytical Approach

The definitive identification and characterization of the synthesized Ranitidine N,S-Dioxide require a combination of spectroscopic and chromatographic techniques. This multi-faceted approach ensures the confirmation of the molecular structure and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is an indispensable tool for monitoring the reaction progress, assessing the purity of the final product, and for purification. A stability-indicating HPLC method is crucial for separating the starting material, intermediates, and the final product from any potential degradation products.[7]

Typical HPLC Parameters:

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of an aqueous buffer (e.g., phosphate buffer, pH 6.5) and an organic modifier (e.g., acetonitrile or methanol) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 229 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

The introduction of the two oxygen atoms in Ranitidine N,S-Dioxide will increase its polarity, resulting in a shorter retention time on a reverse-phase HPLC column compared to Ranitidine and Ranitidine S-oxide.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the confirmation of the molecular weight of the synthesized compound. The mass spectrometer provides a mass-to-charge ratio (m/z) of the molecule, which is a key piece of evidence for its identity.[8][9]

Expected Mass Spectrometric Data:

-

Ranitidine: Molecular Weight = 314.4 g/mol

-

Ranitidine S-Oxide: Molecular Weight = 330.4 g/mol

-

Ranitidine N,S-Dioxide: Molecular Weight = 346.4 g/mol

The ESI-MS spectrum of Ranitidine N,S-Dioxide is expected to show a prominent ion corresponding to [M+H]⁺ at m/z 347.4.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of the compound. Both ¹H and ¹³C NMR should be performed to confirm the successful oxidation at both the sulfur and nitrogen atoms.

Expected NMR Spectral Changes:

-

¹H NMR: The protons adjacent to the newly formed sulfoxide and N-oxide groups will experience a downfield shift due to the deshielding effect of the electronegative oxygen atoms.

-

¹³C NMR: Similarly, the carbon atoms bonded to the sulfur and nitrogen atoms will also exhibit a downfield shift in the ¹³C NMR spectrum.

Caption: Analytical workflow for the characterization of Ranitidine N,S-Dioxide.

Forced Degradation Studies

To ensure the stability-indicating nature of the analytical methods and to understand the degradation pathways of Ranitidine N,S-Dioxide, forced degradation studies are essential.[7][10] These studies involve subjecting the compound to various stress conditions.

Stress Conditions for Forced Degradation:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C

-

Basic Hydrolysis: 0.1 M NaOH at 60°C

-

Oxidative Degradation: 3% H₂O₂ at room temperature

-

Thermal Degradation: 105°C

-

Photolytic Degradation: Exposure to UV light

The degradation products should be analyzed by HPLC and LC-MS to identify their structures and to ensure that they are well-separated from the main peak of Ranitidine N,S-Dioxide.

Conclusion

The synthesis and characterization of Ranitidine N,S-Dioxide are critical aspects of drug development and research, providing valuable insights into the metabolic profile and stability of ranitidine. The proposed two-step synthesis, involving the sequential oxidation of the sulfide and tertiary amine functionalities, offers a logical and practical approach to obtaining this metabolite. A comprehensive analytical workflow, employing HPLC, LC-MS, and NMR, is paramount for the unambiguous identification and purity assessment of the synthesized compound. This in-depth technical guide provides a solid foundation for researchers and scientists to confidently undertake the synthesis and characterization of Ranitidine N,S-Dioxide, contributing to a more complete understanding of this widely used pharmaceutical agent.

References

- Abe, Y., Yamamoto, E., Yoshida, H., & Okuda, H. (2020). Temperature-Dependent Formation of N-Nitrosodimethylamine during the Storage of Ranitidine Reagent Powders and Tablets.

- Al-Ghamdi, M. S. (2020). N-nitrosodimethylamine (NDMA) contamination of ranitidine products: A review of recent findings. PMC.

- Asaadi, M., et al. (n.d.). Formulation, Characterization and Physicochemical Evaluation of Ranitidine Effervescent Tablets. PMC.

- Waters Corporation. (2025). Isolation of a Degradation Product of Ranitidine Hydrochloride Using the Waters Analytical Scale Purification System.

- Wikipedia. (n.d.). Ranitidine. Wikipedia.

- Thermo Fisher Scientific. (n.d.). Analysis of Nitrosamine Impurities in Ranitidine. Thermo Fisher Scientific.

- BenchChem. (2025).

- Unknown. (2020). Formulation and Characterization of Ranitidine Hydrochloride Fast Disintegrating Tablets.

- Google Patents. (n.d.). CN108864001A - A kind of new method synthesizing ranitidine.

- Drugs.com. (2024).

- Elder, D. P., et al. (2020). Ranitidine—Investigations into the Root Cause for the Presence of N-Nitroso-N,N-dimethylamine in Ranitidine Hydrochloride Drug. Organic Process Research & Development.

- Agilent Technologies. (2020). Determination of N-Nitrosodimethylamine (NDMA) Impurity in Ranitidine Using the Agilent 6470A Triple Quadrupole LC/MS. Agilent Technologies.

- Waters Corporation. (n.d.). Quick Analysis of N-nitrosodimethylamine (NDMA) in Ranitidine Drug Substance and Drug Product by HPLC/UV.

- Kappe, C. O. (2022). Ranitidine—Investigations into the Root Cause for the Presence of N-Nitroso-N,N-dimethylamine in Ranitidine Hydrochloride Drug. PhaRxmon Consulting LLC.

- ResearchGate. (n.d.). A new method for the synthesis of ranitidine.

- Unknown. (2018). RANITIDINE. Unknown Source.

- Unknown. (n.d.).

- Chen, Y.-A., et al. (2021).

- Unknown. (n.d.).

- National Center for Biotechnology Inform

- Ghosh, N. S., et al. (2010). Formulation of immediate release dosage form of Ranitidine HCl tabletsusing HPMC and starch acetate film former. Journal of Chemical and Pharmaceutical Research.

- Reddy, G. S., et al. (n.d.). A Validated Stability-Indicating Liquid-Chromatographic Method for Ranitidine Hydrochloride in Liquid Oral Dosage Form. NIH.

- ResearchGate. (2020). Regulatory Updates and Analytical Methodologies for Nitrosamine Impurities Detection in Sartans, Ranitidine, Nizatidine, and Metformin along with Sample Preparation Techniques.

- Google Patents. (n.d.). CN106892885A - A kind of method for synthesizing ranitidine.

- Patsnap. (2024). What is the mechanism of Ranitidine Hydrochloride?.

Sources

- 1. Formulation, Characterization and Physicochemical Evaluation of Ranitidine Effervescent Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ranitidine - Wikipedia [en.wikipedia.org]

- 3. Ranitidine | C13H22N4O3S | CID 3001055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Ranitidine Hydrochloride? [synapse.patsnap.com]

- 5. drugs.com [drugs.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. A Validated Stability-Indicating Liquid-Chromatographic Method for Ranitidine Hydrochloride in Liquid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. Determination of N-nitrosodimethylamine in Ranitidine Dosage Forms by ESI-LC-MS/MS; Applications for Routine Laboratory Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. waters.com [waters.com]

An In-Depth Technical Guide to the Formation Pathway of Ranitidine N,S-Dioxide from Ranitidine

Abstract

This technical guide provides a comprehensive exploration of the formation pathway of Ranitidine N,S-Dioxide, a significant degradation product of the histamine H2-receptor antagonist, ranitidine. The guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the underlying chemical mechanisms, influential factors, and analytical methodologies pertinent to this transformation. By synthesizing established principles of organic chemistry with practical experimental considerations, this document aims to serve as an authoritative resource for understanding and controlling the oxidative degradation of ranitidine.

Introduction: The Significance of Ranitidine Degradation

Ranitidine, widely known under the trade name Zantac, has been a cornerstone in the treatment of conditions associated with excessive gastric acid production.[1] However, the inherent chemical instability of the ranitidine molecule has led to concerns regarding its degradation into various impurities, which can impact the safety and efficacy of the final drug product. While much of the recent focus has been on the formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen, it is crucial to understand the complete degradation profile of ranitidine, including its oxidative degradation products.[2][3]

Among these, Ranitidine N,S-Dioxide represents a product of oxidation at two distinct heteroatoms within the ranitidine structure: the tertiary amine nitrogen of the dimethylaminomethylfuran moiety and the sulfur atom of the thioether linkage. The formation of this and other degradation products is influenced by various factors including heat, humidity, pH, and the presence of oxidizing agents.[4] A thorough understanding of the formation pathway of Ranitidine N,S-Dioxide is therefore essential for developing robust formulation strategies, establishing appropriate storage conditions, and ensuring the quality of ranitidine-containing pharmaceuticals.

Chemical Structures and Properties

A foundational understanding of the molecular architecture of ranitidine and its N,S-Dioxide derivative is paramount to comprehending the transformation pathway.

| Compound | Chemical Structure | Key Functional Groups |

| Ranitidine | [Insert Chemical Structure of Ranitidine] | Tertiary amine, Thioether, Nitro-substituted ethenediamine |

| Ranitidine N,S-Dioxide | [Insert Chemical Structure of Ranitidine N,S-Dioxide] | N-oxide, Sulfoxide, Nitro-substituted ethenediamine |

Ranitidine possesses two primary sites susceptible to oxidation: the tertiary amine, which can be oxidized to an N-oxide, and the thioether, which can be oxidized to a sulfoxide. The simultaneous oxidation of both these functional groups results in the formation of Ranitidine N,S-Dioxide.

The Oxidative Formation Pathway of Ranitidine N,S-Dioxide

The formation of Ranitidine N,S-Dioxide from ranitidine is an oxidative process that can be induced by various oxidizing agents, with hydrogen peroxide being a commonly used reagent in laboratory settings to simulate and study such degradation pathways.[5] The overall transformation involves the oxidation of the tertiary amine to an N-oxide and the thioether to a sulfoxide.

Proposed Reaction Mechanism

While a definitive, step-by-step mechanism for the simultaneous formation of the N,S-dioxide has not been extensively detailed in the literature, a plausible pathway can be constructed based on the well-established principles of tertiary amine and thioether oxidation. The reaction likely proceeds through a stepwise or concerted oxidation of the nitrogen and sulfur atoms.

Step 1: Nucleophilic Attack by the Tertiary Amine on the Oxidizing Agent

The lone pair of electrons on the tertiary nitrogen atom of the dimethylaminomethyl group initiates a nucleophilic attack on the electrophilic oxygen of the oxidizing agent (e.g., hydrogen peroxide). This results in the formation of an N-oxide.

Step 2: Nucleophilic Attack by the Thioether on the Oxidizing Agent

Similarly, the lone pair of electrons on the sulfur atom of the thioether linkage can perform a nucleophilic attack on another molecule of the oxidizing agent, leading to the formation of a sulfoxide.

It is conceivable that these two oxidation events can occur sequentially, with the formation of either the N-oxide or the S-oxide as an intermediate, which is then further oxidized to the N,S-dioxide. The specific order of these steps, or if they occur in a more concerted fashion, may depend on the reaction conditions and the nature of the oxidizing agent.

Caption: Plausible pathways for the formation of Ranitidine N,S-Dioxide.

Factors Influencing the Formation of Ranitidine N,S-Dioxide

Several factors can influence the rate and extent of Ranitidine N,S-Dioxide formation:

-

Nature and Concentration of the Oxidizing Agent: Stronger oxidizing agents and higher concentrations will generally lead to a more rapid and complete oxidation.

-

Temperature: Elevated temperatures typically accelerate the rate of chemical reactions, including oxidation.

-

pH: The pH of the medium can affect the stability of both ranitidine and the oxidizing agent, thereby influencing the reaction rate.

-

Presence of Catalysts: Metal ions can catalyze oxidation reactions, potentially increasing the formation of degradation products.

Experimental Protocol: Forced Degradation of Ranitidine to N,S-Dioxide

To investigate the formation of Ranitidine N,S-Dioxide and other degradation products, a forced degradation study under oxidative stress conditions can be performed. The following protocol is a representative example.

Objective: To induce the formation of Ranitidine N,S-Dioxide from ranitidine hydrochloride using hydrogen peroxide and to monitor the reaction.

Materials:

-

Ranitidine hydrochloride

-

Hydrogen peroxide (30% w/w solution)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (for mobile phase)

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

-

Analytical balance

-

HPLC system with UV or Mass Spectrometric detector

Procedure:

-

Preparation of Ranitidine Stock Solution: Accurately weigh and dissolve a known amount of ranitidine hydrochloride in a suitable solvent (e.g., a mixture of methanol and water) to obtain a stock solution of a specific concentration.

-

Initiation of Degradation: To a known volume of the ranitidine stock solution, add a specific volume of 30% hydrogen peroxide. The final concentration of hydrogen peroxide should be sufficient to induce degradation.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or a slightly elevated temperature for a defined period.

-

Reaction Monitoring: The progress of the degradation can be monitored at various time points by withdrawing aliquots of the reaction mixture, quenching the reaction (if necessary, e.g., by dilution), and analyzing the samples by HPLC.

-

Sample Analysis: The samples are analyzed using a validated stability-indicating HPLC method capable of separating ranitidine from its degradation products, including Ranitidine N,S-Dioxide.

Caption: A typical workflow for a forced degradation study of ranitidine.

Analytical Characterization of Ranitidine N,S-Dioxide

The identification and quantification of Ranitidine N,S-Dioxide require robust analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the method of choice for this purpose.

HPLC-MS/MS Analysis

A reverse-phase HPLC method can be developed to separate ranitidine from its degradation products. The use of a mass spectrometer allows for the unambiguous identification of the N,S-dioxide based on its mass-to-charge ratio (m/z).

Table 1: Mass Spectrometric Data for Ranitidine and its Oxidized Derivatives

| Compound | Molecular Formula | Exact Mass | Expected [M+H]⁺ (m/z) |

| Ranitidine | C₁₃H₂₂N₄O₃S | 314.1464 | 315.1537 |

| Ranitidine N-Oxide | C₁₃H₂₂N₄O₄S | 330.1413 | 331.1486 |

| Ranitidine S-Oxide | C₁₃H₂₂N₄O₄S | 330.1413 | 331.1486 |

| Ranitidine N,S-Dioxide | C₁₃H₂₂N₄O₅S | 346.1362 | 347.1435 |

Tandem mass spectrometry (MS/MS) can be employed to further confirm the structure by analyzing the fragmentation pattern of the protonated molecule.

Caption: Analytical workflow for the identification of Ranitidine N,S-Dioxide.

Conclusion and Future Perspectives

The formation of Ranitidine N,S-Dioxide is a critical aspect of the degradation profile of ranitidine, driven by oxidative stress. A comprehensive understanding of its formation pathway is indispensable for ensuring the quality, safety, and stability of ranitidine-containing drug products. This technical guide has provided a detailed overview of the proposed mechanism, influential factors, and analytical methodologies for the study of this degradation product.

Future research should focus on elucidating the precise reaction kinetics and the factors that favor the formation of the N,S-dioxide over the mono-oxidized species. Furthermore, the toxicological profile of Ranitidine N,S-Dioxide should be thoroughly investigated to fully assess its potential impact on patient safety. The insights gained from such studies will be invaluable for the development of more stable formulations and for the implementation of effective control strategies throughout the pharmaceutical lifecycle.

References

-

U.S. Food and Drug Administration. (2020). FDA Requests Removal of All Ranitidine Products (Zantac) from the Market. FDA.gov. [Link]

-

Scherf, H., & Scholl, F. (2021). N-nitrosodimethylamine (NDMA) contamination of ranitidine products: A review of recent findings. Journal of Pharmaceutical and Biomedical Analysis, 198, 114002. [Link]

-

Wikipedia. (2023). Ranitidine. Wikipedia.org. [Link]

- Matsui, F., & French, W. N. (1983). Physical and spectroscopic data of ranitidine. Journal of Pharmaceutical Sciences, 72(9), 1061-1065.

- Pask-Hughes, R. A., & Meffin, P. J. (1982). A new method for the synthesis of ranitidine. Journal of Medicinal Chemistry, 25(3), 357-358.

-

Chemistry LibreTexts. (2021). Oxidation of Amines. Chemistry LibreTexts. [Link]

-

ACS Green Chemistry Institute. (n.d.). Sulfide Oxidation. ACS.org. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.

-

PubChem. (n.d.). Ranitidine. National Center for Biotechnology Information. [Link]

-

Agilent Technologies. (2020). Determination of N-Nitrosodimethylamine (NDMA) Impurity in Ranitidine Using the Agilent 6470A Triple Quadrupole LC/MS. Agilent.com. [Link]

- S. G. Schulman, J. A. Per-Olof. (1986). Stability of ranitidine tablets subjected to stress and environmental conditions, by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 4(5), 557-561.

- Le Roux, J., Gallard, H., & Croué, J. P. (2011). NDMA formation by chloramination of ranitidine: kinetics and mechanism. Environmental science & technology, 45(20), 8879-8886.

-

Z. K. Abdel-Samad, M. I. Walash, M. S. El-Sayed. (2012). A new method for the synthesis of ranitidine. ResearchGate. [Link]

- Patel, K., & Patel, M. (2012). Forced Degradation–A Review. Research Journal of Pharmacy and Technology, 5(11), 1363-1368.

-

National Center for Biotechnology Information. (n.d.). Ranitidine S-oxide. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). Ranitidine N-oxide. PubChem. [Link]

-

U.S. Food and Drug Administration. (2019). Laboratory Tests - Ranitidine. FDA.gov. [Link]

- Keating, G. M. (2021). Ranitidine: A Review of its Use in the Management of Acid-Related Disorders. Drugs, 81(12), 1409-1430.

-

Al-Ghamdi, M. S. (2012). Stability of ranitidine tablets subjected to stress and environmental conditions, by HPLC. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Analysis of Ranitidine-Associated N-Nitrosodimethylamine Production Under Simulated Physiologic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharxmonconsulting.com [pharxmonconsulting.com]

- 4. Stability of ranitidine tablets subjected to stress and environmental conditions, by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Ranitidine N,S-Dioxide as a metabolite of ranitidine

An In-Depth Technical Guide to the Oxidative Metabolism of Ranitidine: Formation and Analysis of Ranitidine N-Oxide and S-Oxide

Executive Summary

Ranitidine, a histamine H2-receptor antagonist, undergoes significant metabolism in humans and other species. The primary oxidative metabolic pathways involve the enzymatic conversion to Ranitidine N-oxide and Ranitidine S-oxide. These transformations are predominantly catalyzed by the Flavin-containing Monooxygenase (FMO) system, with FMO3 being the principal isozyme in the adult human liver, typically producing the metabolites in a 4:1 (N-oxide to S-oxide) ratio. This guide provides a comprehensive technical overview of the formation, synthesis of reference standards, analytical quantification, and toxicological profile of these key metabolites. Notably, in vitro studies have generally found that Ranitidine N-oxide and S-oxide are not mutagenic. It is critical to distinguish these enzymatic metabolites from degradation products, such as the Ranitidine N,S-dioxide, which can be formed under acidic stress conditions, and from the N-nitrosodimethylamine (NDMA) impurity that ultimately led to the withdrawal of ranitidine products from the market.

Introduction

Ranitidine was a widely used pharmaceutical agent for the treatment of conditions associated with gastric acid, such as peptic ulcer disease and gastroesophageal reflux disease.[1] As with any xenobiotic, understanding its metabolic fate is a cornerstone of drug development, providing insights into its efficacy, clearance, and potential for toxicity. The biotransformation of ranitidine leads to several metabolites, with the major oxidative products being the N-oxide and S-oxide derivatives.[2]

This guide is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of these oxidative metabolites. The focus is on the causality behind their formation, the practical methodologies for their study, and their toxicological significance. Accurate identification and quantification of metabolites like Ranitidine N-oxide and S-oxide are crucial for comprehensive pharmacokinetic and safety assessments.

Biochemical Formation and Enzymology

The oxidation of ranitidine at its nitrogen and sulfur heteroatoms is a key metabolic pathway. While both the Cytochrome P450 (CYP) and the Flavin-containing Monooxygenase (FMO) systems are major players in drug metabolism, the N- and S-oxidation of ranitidine is primarily mediated by FMOs.[3]

Causality of Enzymatic Selection : The ranitidine molecule contains "soft-nucleophilic" nitrogen and sulfur centers, which are characteristic targets for FMO enzymes.[3] Studies using specific chemical inhibitors have validated this pathway. N- and S-oxidation of ranitidine in human liver microsomes are significantly inhibited by methimazole (an FMO inhibitor), whereas the desmethylation pathway is inhibited by SKF525A (a broad CYP inhibitor).[]

In humans, FMO3 is the predominant FMO isozyme in the adult liver.[5] Recombinant human FMO3 has been shown to be highly efficient in catalyzing the formation of both Ranitidine N-oxide and Ranitidine S-oxide, with a characteristic product ratio of approximately 4-to-1.[3] Other FMO isozymes, such as FMO1 (found in the kidney), are substantially less efficient at these reactions.[3] This enzymatic specificity underscores why urinary analysis of ranitidine N-oxide has been proposed as a non-invasive in vivo probe for determining hepatic FMO3 activity.[6]

Physicochemical Properties and Reference Standard Synthesis

Accurate analytical work requires well-characterized reference standards. While Ranitidine N-oxide is available commercially, Ranitidine S-oxide may require laboratory synthesis.[7]

Physicochemical Data Summary

| Feature | Ranitidine S-oxide | Ranitidine N-oxide |

| CAS Number | 73851-70-4[8] | 73857-20-2[9] |

| Molecular Formula | C₁₃H₂₂N₄O₄S[8] | C₁₃H₂₂N₄O₄S[9] |

| Molecular Weight | 330.41 g/mol [8] | 330.40 g/mol [9] |

Experimental Protocol: Synthesis of Ranitidine S-oxide

This protocol describes a controlled oxidation of ranitidine to produce Ranitidine S-oxide. The choice of hydrogen peroxide as the oxidant in an acidic medium allows for preferential oxidation at the sulfur atom.

Materials:

-

Ranitidine hydrochloride

-

Hydrogen peroxide (30% w/w solution)

-

Glacial acetic acid

-

Deionized water

-

Sodium bicarbonate (for neutralization)

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (for drying)

-

Standard laboratory glassware, including a round-bottom flask, magnetic stirrer, and separatory funnel.

Step-by-Step Methodology:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 g of ranitidine hydrochloride in 20 mL of glacial acetic acid with gentle stirring.

-

Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C. This is critical to control the reaction rate and prevent over-oxidation or degradation.

-

Oxidation: While maintaining the temperature, slowly add 1.2 equivalents of 30% hydrogen peroxide dropwise to the solution. The slow addition prevents an exothermic reaction that could lead to side products.

-

Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material and the formation of the product.

-

Quenching & Neutralization: Once the reaction is complete, carefully quench any remaining peroxide by adding a small amount of sodium bisulfite solution. Slowly and carefully neutralize the acetic acid by adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

-

Extraction: Transfer the neutralized aqueous solution to a separatory funnel and extract the product three times with dichloromethane.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude Ranitidine S-oxide.

-

Purification: The crude product should be purified using preparative High-Performance Liquid Chromatography (HPLC) to obtain a high-purity analytical standard.

Analytical Methodologies for Quantification

The quantification of ranitidine and its polar metabolites in biological matrices like plasma or urine requires a sensitive and specific analytical method. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its superior selectivity and sensitivity.

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a robust method for the simultaneous determination of ranitidine, ranitidine N-oxide, and ranitidine S-oxide.

1. Sample Preparation (Solid Phase Extraction - SPE):

-

Rationale: SPE is chosen over simple protein precipitation to remove phospholipids and other matrix components that can cause ion suppression in the mass spectrometer, leading to more accurate and reproducible results.

-

Spiking: To a 0.5 mL aliquot of plasma, add an internal standard (e.g., a stable isotope-labeled version of ranitidine or a structurally similar compound like propranolol).[10]

-

Pre-treatment: Dilute the plasma with 1 mL of 2% formic acid in water to ensure proper pH for binding to the SPE sorbent.

-

SPE Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 0.1 M acetate buffer, followed by 1 mL of methanol to remove interferences.

-

Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier is necessary to disrupt the ionic interaction between the analytes and the cation exchange sorbent.

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A).

2. LC-MS/MS Conditions:

-

Rationale: A reversed-phase C18 column provides good retention for ranitidine. The gradient elution allows for the separation of the more polar metabolites from the parent drug. Electrospray ionization in positive mode (ESI+) is effective for these basic compounds.

| Parameter | Setting |

| LC Column | C18 Column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 60% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| Detection | Multiple Reaction Monitoring (MRM) |

3. Mass Spectrometry - Example MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Ranitidine | 315.1 | 176.1 |

| Ranitidine N-oxide | 331.1 | 285.1 |

| Ranitidine S-oxide | 331.1 | 176.1 |

| Propranolol (IS) | 260.2 | 116.1[10] |

(Note: These transitions are illustrative. Specific values must be optimized for the instrument in use.)

Toxicological Assessment

The toxicological profile of drug metabolites is a critical component of any safety assessment. For ranitidine, the oxidative metabolites have been evaluated for genotoxicity.

Safety Profile: In vitro mutagenicity tests (e.g., Ames assay) have generally not shown ranitidine or its N-oxide, S-oxide, and desmethyl metabolites to be mutagenic.[1] This is a key finding, suggesting that under normal metabolic processes, these specific metabolites do not pose a genotoxic risk.

Distinction from Degradants and Impurities: It is imperative to differentiate between enzymatic metabolites and products formed from chemical degradation or synthesis.

-

Ranitidine N,S-dioxide: This compound, containing both an N-oxide and an S-oxide, has been reported as a product of acid-induced degradation, not as a primary enzymatic metabolite.[11]

-

N-Nitrosodimethylamine (NDMA): The presence of the impurity NDMA, a probable human carcinogen, in ranitidine drug products was found to increase over time and with exposure to heat.[12][13] This inherent instability of the ranitidine molecule itself, which can degrade to form NDMA, was the primary reason for its market withdrawal and is a separate issue from the toxicological profile of its intended enzymatic metabolites.[12]

Conclusion

Ranitidine N-oxide and Ranitidine S-oxide are the principal oxidative metabolites of ranitidine, formed primarily by the action of the FMO3 enzyme in the human liver. This guide has detailed the biochemical basis for their formation, provided robust protocols for the synthesis of reference standards and their quantification in biological matrices using LC-MS/MS, and summarized their toxicological profile. The available evidence indicates these metabolites are not mutagenic, distinguishing them from degradants and impurities like NDMA. A thorough understanding of these pathways and analytical techniques is essential for any comprehensive research involving the disposition and safety of ranitidine.

References

-

PubChem. (n.d.). Ranitidine. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

MAC-MOD Analytical. (2019, October 17). LC-MS/MS Method for the Determination of NDMA in Ranitidine Drug Substance and Solid Dosage Drug Product. Retrieved January 27, 2026, from [Link]

-

Mani, C., & Banerjee, S. (2020, January 6). Determination of NDMA Impurity in Ranitidine Using the Agilent 6470 Triple Quadrupole LC/MS. Agilent Technologies. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). Oxidation of Ranitidine by Isozymes of Flavin-Containing Monooxygenase and Cytochrome P450. Retrieved January 27, 2026, from [Link]

-

Tsuji, G., et al. (2020). Ranitidine—Investigations into the Root Cause for the Presence of N-Nitroso-N,N-dimethylamine in Ranitidine Hydrochloride Drug Substances and Associated Drug Products. Organic Process Research & Development. Retrieved January 27, 2026, from [Link]

-

Waters Corporation. (n.d.). Isolation of a Degradation Product of Ranitidine Hydrochloride Using the Waters Analytical Scale Purification System. Retrieved January 27, 2026, from [Link]

-

Wikipedia. (n.d.). Ranitidine. Retrieved January 27, 2026, from [Link]

-

Abe, Y., et al. (2020). Temperature-Dependent Formation of N-Nitrosodimethylamine during the Storage of Ranitidine Reagent Powders and Tablets. ResearchGate. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). Stability of ranitidine in injectable solutions. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). Determination of Ranitidine in Human Plasma by SPE and ESI-LC-MS/MS for Use in Bioequivalence Studies. Retrieved January 27, 2026, from [Link]

-

Park, C. S., et al. (2000). Oxidation of ranitidine by isozymes of flavin-containing monooxygenase and cytochrome P450. PubMed. Retrieved January 27, 2026, from [Link]

- Google Patents. (n.d.). A kind of method for synthesizing ranitidine.

-

U.S. Food & Drug Administration. (2019). Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of NDMA in Ranitidine Drug Substance and Drug Product. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). Oxygenation of ranitidine by FMO enzymes. Retrieved January 27, 2026, from [Link]

- Google Patents. (n.d.). Stabilized aqueous ranitidine compositions.

-

Park, C. S., et al. (2001). Phenotypes of flavin-containing monooxygenase activity determined by ranitidine N-oxidation are positively correlated with genotypes of linked FMO3 gene mutations in a Korean population. PubMed. Retrieved January 27, 2026, from [Link]

-

MedlinePlus. (2021, September 3). FMO3 gene. Retrieved January 27, 2026, from [Link]

-

PubMed. (n.d.). Stability of ranitidine in injectable solutions. Retrieved January 27, 2026, from [Link]

-

U.S. Food & Drug Administration. (2019, September 13). Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of NDMA in Ranitidine Drug Substa. Retrieved January 27, 2026, from [Link]

-

Drugs.com. (2024, November 4). Ranitidine: Package Insert / Prescribing Information. Retrieved January 27, 2026, from [Link]

-

Zamek, J., et al. (2021). Analysis of Ranitidine-Associated N-Nitrosodimethylamine Production Under Simulated Physiologic Conditions. JAMA Network Open. Retrieved January 27, 2026, from [Link]

-

Martin, L. E., et al. (1982). The use of on-line high-performance liquid chromatography-mass spectrometry for the identification of ranitidine and its metabolites in urine. PubMed. Retrieved January 27, 2026, from [Link]

Sources

- 1. Ranitidine | C13H22N4O3S | CID 3001055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ranitidine - Wikipedia [en.wikipedia.org]

- 3. Oxidation of ranitidine by isozymes of flavin-containing monooxygenase and cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medlineplus.gov [medlineplus.gov]

- 6. Phenotypes of flavin-containing monooxygenase activity determined by ranitidine N-oxidation are positively correlated with genotypes of linked FM03 gene mutations in a Korean population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ranitidine N-oxide analytical standard 73857-20-2 [sigmaaldrich.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. scbt.com [scbt.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mac-mod.com [mac-mod.com]

- 13. agilent.com [agilent.com]

Technical Guide: Ranitidine N,S-Dioxide Degradation Product Identification

This guide details the identification, formation mechanism, and analytical characterization of Ranitidine N,S-Dioxide , a specific oxidative degradation product of the H2-receptor antagonist Ranitidine.

Executive Summary

While recent regulatory scrutiny on Ranitidine has focused heavily on N-nitrosodimethylamine (NDMA) formation, the stability profile of the drug involves a complex network of oxidative degradation products. Ranitidine N,S-Dioxide (C₁₃H₂₂N₄O₅S) is a bis-oxidized impurity formed when both the tertiary amine and the thioether moieties undergo oxidation.

This guide provides a rigorous technical framework for identifying this specific impurity. Unlike the monosubstituted N-oxide or S-oxide, the N,S-dioxide represents a higher state of oxidative stress, often indicative of aggressive forced degradation conditions or improper storage in the presence of reactive oxygen species (ROS). Accurate identification requires high-resolution mass spectrometry (HRMS) or triple-quadrupole (QqQ) screening to distinguish it from isobaric interferences and related degradants.

Chemical Basis & Formation Mechanism

Structural Chemistry

Ranitidine contains two primary sites susceptible to oxidation:

-

The Thioether Sulfur : Easily oxidized to a sulfoxide (S-oxide) and subsequently to a sulfone.

-

The Tertiary Amine (Dimethylamino group) : Susceptible to N-oxidation to form an N-oxide.

The Ranitidine N,S-Dioxide is the product of simultaneous or sequential oxidation at both sites.

-

Parent Molecule : Ranitidine (MW 314.40 Da)

-

Target Impurity : Ranitidine N,S-Dioxide (MW 346.40 Da)

-

Net Change : +32 Da (Addition of two Oxygen atoms)

Degradation Pathway

The formation typically follows a stepwise oxidation. Under mild oxidative stress (e.g., ambient air, trace peroxides in excipients), the S-oxide (Ranitidine Impurity C) or N-oxide (Ranitidine Impurity E) forms first. Under strong oxidative conditions (e.g., H₂O₂ forced degradation), these intermediates convert to the N,S-dioxide.

Figure 1: Oxidative degradation pathways leading to Ranitidine N,S-Dioxide.

Analytical Strategy: LC-MS/MS Identification

Mass Spectrometry Characteristics

Identification relies on the mass shift of +32 Da relative to the parent drug.

-

Ionization Mode : Electrospray Ionization (ESI), Positive Mode (+).

-

Precursor Ion ([M+H]⁺) : 347.14 m/z

-

Key Fragmentation Pattern :

-

The N-oxide moiety typically exhibits a characteristic loss of oxygen (-16 Da) or elimination of the dimethylhydroxylamine group.

-

The S-oxide (sulfoxide) moiety often shows a characteristic loss of sulfenic acid or cleavage adjacent to the sulfur.

-

Predicted MRM Transitions (Method Development Starting Point):

-

Quantifier : 347.1 → 284.1 (Loss of CH₃-N(OH)-CH₃ or combined loss of O and dimethylamine fragments).

-

Qualifier 1 : 347.1 → 331.1 (Loss of single Oxygen, characteristic of N-oxides).

-

Qualifier 2 : 347.1 → 176.1 (Characteristic nitroethediamine backbone fragment, often conserved).

Chromatographic Separation

The N,S-dioxide is significantly more polar than the parent Ranitidine due to the two added oxygen atoms.

-

Column : C18 or Phenyl-Hexyl (for enhanced selectivity).

-

Retention Time : Expect the N,S-dioxide to elute earlier (lower

) than Ranitidine, and likely distinct from the mono-oxides.

Experimental Protocol: Isolation & Detection

This protocol describes a self-validating workflow to generate the impurity in situ for retention time confirmation and MS tuning if a certified reference standard is unavailable.

Reagents & Equipment[1][2]

-

System : UHPLC coupled to QqQ or Q-TOF MS.

-

Mobile Phase A : 10 mM Ammonium Acetate (pH 5.0).

-

Mobile Phase B : Acetonitrile (LC-MS Grade).

-

Oxidant : 30% Hydrogen Peroxide (H₂O₂).

In-Situ Generation (Forced Degradation)

-

Preparation : Dissolve Ranitidine HCl (1 mg/mL) in water.

-

Stress : Add H₂O₂ to a final concentration of 3%. Incubate at room temperature for 2-4 hours.

-

Quench : Neutralize with catalase or dilute immediately prior to injection to prevent column damage.

-

Analysis : Inject the stressed sample alongside a control (unstressed) to identify the new peak at m/z 347.

LC-MS/MS Method Parameters

| Parameter | Setting | Rationale |

| Column | Agilent Zorbax Eclipse Plus C18 (2.1 x 50mm, 1.8 µm) | High resolution for polar degradants. |

| Flow Rate | 0.4 mL/min | Optimal for ESI sensitivity. |

| Gradient | 5% B (0-1 min) → 30% B (5 min) → 90% B (6 min) | Slow gradient at start to separate polar oxides. |

| Source Temp | 350°C | Ensure efficient desolvation. |

| Capillary Voltage | 3500 V | Standard positive mode setting. |

Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow for identifying Ranitidine N,S-Dioxide.

Data Presentation & Interpretation

When reporting results, organize the data to demonstrate specificity.

Table 1: Comparative Mass Spectral Data

| Compound | Precursor Ion [M+H]⁺ | Key Fragments (m/z) | Retention Behavior (Relative to API) |

| Ranitidine (API) | 315.1 | 176.1, 130.1 | 1.00 (Reference) |

| Ranitidine N-Oxide | 331.1 | 315.1 (-O), 284.1 | ~0.8 - 0.9 (Earlier) |

| Ranitidine S-Oxide | 331.1 | 176.1, variable | ~0.5 - 0.7 (Much Earlier) |

| Ranitidine N,S-Dioxide | 347.1 | 331.1, 315.1, 176.1 | < 0.5 (Most Polar) |

Interpretation Note : The N,S-dioxide is highly polar. If your method uses a high-aqueous start (e.g., 95% water), this impurity will elute very early, potentially in the void volume if the column retention is insufficient. Use a column compatible with 100% aqueous conditions (e.g., HSS T3 or Polar C18) if retention is poor.

References

-

PubChem . Ranitidine N,S-Dioxide (Compound Summary). National Library of Medicine. Available at: [Link]

-

European Directorate for the Quality of Medicines & HealthCare (EDQM) . Ranitidine Hydrochloride Monograph (Impurities). European Pharmacopoeia.[1][2] (General reference for Ranitidine impurity profiling standards).

-

U.S. Food and Drug Administration (FDA) . Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of NDMA in Ranitidine. (Context for oxidative degradation and MS methodology). Available at: [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Analysis of Ranitidine N,S-Dioxide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the core spectroscopic methodologies for the characterization of Ranitidine N,S-Dioxide, a critical degradation product and metabolite of Ranitidine. As direct, comprehensive spectroscopic data for this specific dioxide is not extensively published, this document serves as a practical guide, rooted in established analytical principles and data from closely related ranitidine compounds, to empower researchers in their analytical endeavors. We will delve into the "why" behind experimental choices, ensuring a robust and scientifically sound approach to the analysis of this compound.

Introduction: The Significance of Ranitidine N,S-Dioxide Analysis

Ranitidine, a histamine H2-receptor antagonist, has been a widely used medication for the treatment of conditions caused by excess stomach acid.[1] However, the stability of the ranitidine molecule is a significant concern, as it can degrade to form various impurities, including oxidized species. Ranitidine is metabolized in the liver to pharmacologically inactive desmethylranitidine, ranitidine-N-oxide, and ranitidine-S-oxide.[2] The formation of Ranitidine N,S-Dioxide, through the oxidation of both the tertiary amine and the sulfide functional groups, represents a key degradation pathway. The presence of such degradation products can impact the safety and efficacy of the drug product. Therefore, accurate and reliable analytical methods for the identification and quantification of Ranitidine N,S-Dioxide are paramount in drug development, quality control, and stability studies.

This guide will focus on the application of three core spectroscopic techniques for the analysis of Ranitidine N,S-Dioxide:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for unambiguous structure elucidation.

-

Mass Spectrometry (MS) for molecular weight determination and fragmentation analysis.

-

Infrared (IR) Spectroscopy for the identification of key functional groups.

Synthesis and Isolation of Ranitidine N,S-Dioxide for Analytical Standardization

Conceptual Synthetic Workflow:

A plausible approach involves a two-step oxidation of ranitidine hydrochloride. The initial, milder oxidation would target the more susceptible sulfide to form the S-oxide, followed by a more strenuous oxidation to form the N-oxide. Alternatively, a strong oxidizing agent under controlled conditions could potentially achieve the simultaneous oxidation of both the sulfur and nitrogen atoms.

Caption: Conceptual synthetic pathway for Ranitidine N,S-Dioxide.

Experimental Protocol: Purification by Preparative HPLC

The purification of the synthesized Ranitidine N,S-Dioxide is critical and can be effectively achieved using preparative High-Performance Liquid Chromatography (HPLC).

-

Column Selection: A reversed-phase C18 column is a suitable choice for separating the polar N,S-dioxide from the parent ranitidine and other byproducts.

-

Mobile Phase: A gradient elution with a mixture of water and a polar organic solvent (e.g., methanol or acetonitrile) with a small amount of a modifier like formic acid or ammonium acetate to ensure good peak shape.

-

Detection: UV detection is a primary tool for monitoring the elution of compounds. For ranitidine and its derivatives, a wavelength in the range of 225-317 nm is typically effective.[4][5]

-

Fraction Collection: Fractions corresponding to the peak of interest are collected.

-

Purity Confirmation: The purity of the collected fractions should be confirmed by analytical HPLC before proceeding with spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of Ranitidine N,S-Dioxide. By analyzing the chemical shifts, coupling constants, and integration of the signals in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be established.

Expected Spectral Features of Ranitidine N,S-Dioxide (in a suitable deuterated solvent like DMSO-d₆):

Based on the known structure of ranitidine and the effects of N- and S-oxidation, the following spectral changes are anticipated:

-

¹H NMR:

-

Downfield shift of protons adjacent to the N-oxide and S-oxide groups: The electron-withdrawing nature of the oxide functionalities will deshield the neighboring protons, causing their signals to appear at a higher chemical shift (further downfield) compared to the parent ranitidine. Specifically, the methylene groups adjacent to the sulfur and the N-methyl and N-methylene groups will be affected.

-

Changes in the furan ring protons: The electronic environment of the furan ring may be slightly altered, leading to minor shifts in the signals of the furan protons.

-

-

¹³C NMR:

-

Downfield shift of carbons bonded to the N-oxide and S-oxide groups: Similar to the proton signals, the carbon signals of the methylene groups adjacent to the sulfur and the N-methyl and N-methylene groups are expected to shift downfield.

-

Minimal changes in the nitroethenediamine moiety: The core structure of the nitroethenediamine group should remain largely intact, with only minor shifts in the carbon signals.

-

Table 1: Anticipated ¹H and ¹³C NMR Chemical Shift Ranges for Ranitidine N,S-Dioxide

| Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Rationale for Expected Shift (vs. Ranitidine) |

| N-CH₃ | Downfield shift | Downfield shift | Deshielding effect of the N-oxide group. |

| N-(CH₂)₂ | Downfield shift | Downfield shift | Deshielding effect of the N-oxide group. |

| S-CH₂-furan | Downfield shift | Downfield shift | Deshielding effect of the S-oxide group. |

| Furan CH | Minor shift | Minor shift | Indirect electronic effect of the S-oxide. |

| Nitroethenediamine CH | Minor shift | Minor shift | Remote from the sites of oxidation. |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve a precisely weighed amount of the purified Ranitidine N,S-Dioxide in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical to ensure the solubility of the compound and to avoid overlapping solvent signals with analyte signals.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

2D NMR Experiments: To confirm the structural assignments, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry is an indispensable tool for determining the molecular weight of Ranitidine N,S-Dioxide and for obtaining structural information through fragmentation analysis.

Expected Mass Spectral Data:

-

Molecular Weight: The molecular formula of Ranitidine N,S-Dioxide is C₁₃H₂₂N₄O₅S. The expected monoisotopic mass would be approximately 346.13 g/mol . This is an increase of 32 amu compared to ranitidine (C₁₃H₂₂N₄O₃S, MW: 314.14 g/mol ), corresponding to the addition of two oxygen atoms. The molecular weight of Ranitidine S-oxide is 330.41 g/mol .[6]

-

Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like Ranitidine N,S-Dioxide, and it is expected to produce a prominent protonated molecule [M+H]⁺ at m/z 347.1.

-

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion will provide valuable structural information. Key fragmentation pathways would likely involve the cleavage of the C-S and C-N bonds, providing fragments that can be used to confirm the locations of the oxide groups.

Caption: Predicted fragmentation pathways for Ranitidine N,S-Dioxide.

Experimental Protocol: LC-MS Analysis

-

Chromatographic Separation: Couple a liquid chromatograph to the mass spectrometer to separate the Ranitidine N,S-Dioxide from any residual impurities. The HPLC conditions would be similar to those used for preparative HPLC but on an analytical scale.

-

Mass Spectrometer Settings:

-

Ionization Mode: ESI in positive ion mode.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended for accurate mass measurements to confirm the elemental composition.

-

MS/MS Analysis: Perform collision-induced dissociation (CID) on the [M+H]⁺ ion to generate a fragmentation spectrum.

-

Infrared (IR) Spectroscopy: Probing the Functional Groups

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The formation of the N-oxide and S-oxide groups in Ranitidine N,S-Dioxide will give rise to characteristic absorption bands in the IR spectrum.

Expected IR Spectral Features:

-

S=O Stretch: A strong absorption band in the region of 1040-1060 cm⁻¹ is characteristic of a sulfoxide (S=O) group.

-

N-O Stretch: A medium to strong absorption band in the region of 950-970 cm⁻¹ is indicative of an N-oxide group.

-

N-H and C-H Stretches: The characteristic N-H and C-H stretching vibrations of the parent ranitidine molecule will still be present, although their positions may be slightly shifted. For ranitidine hydrochloride, N-H stretching bands are observed in the range of 3050-3325 cm⁻¹.[7]

-

C=C and NO₂ Stretches: The C=C and nitro group (NO₂) stretches from the nitroethenediamine moiety will also be present.

Table 2: Key IR Absorption Bands for Ranitidine N,S-Dioxide Analysis

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| S=O (Sulfoxide) | 1040 - 1060 |

| N-O (N-oxide) | 950 - 970 |

| N-H Stretch | 3050 - 3325 |

| C-H Stretch | 2800 - 3000 |

| C=C Stretch | ~1620 |

| NO₂ Stretch | ~1550 and ~1350 |

Experimental Protocol: FTIR Analysis

-

Sample Preparation: For solid samples, the KBr pellet method is a common technique. A small amount of the purified Ranitidine N,S-Dioxide is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for direct analysis of the solid sample with minimal preparation.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Spectral Interpretation: Identify the characteristic absorption bands corresponding to the S=O and N-O functional groups to confirm the presence of the dioxide structure.

Conclusion: A Synergistic Approach to Confident Characterization

The comprehensive analysis of Ranitidine N,S-Dioxide requires a synergistic approach that leverages the strengths of multiple spectroscopic techniques. NMR provides the definitive structural elucidation, MS confirms the molecular weight and provides fragmentation data for structural confirmation, and IR spectroscopy offers a rapid and straightforward method for identifying key functional groups. By following the principles and protocols outlined in this guide, researchers and drug development professionals can confidently identify, characterize, and quantify this critical ranitidine-related compound, ensuring the quality, safety, and efficacy of pharmaceutical products.

References

-

Drugs.com. (2024). Ranitidine: Package Insert / Prescribing Information. Available at: [Link][1]

-

Al-Janabi, Z. A. H., & Al-Khafaji, Z. A. S. (2021). Micro Analysis Ranitidine in Pharmaceutical Formation Using CPE Method Coupling with Spectrophotometric Method. AIP Conference Proceedings, 2372(1), 050013.[5]

-

PubChem. (n.d.). Ranitidine. National Center for Biotechnology Information. Retrieved from [Link][2]

-

Forster, A., Gordon, K., Schmierer, D., Soper, N., Wu, V., & Rades, T. (2002). Characterisation of two polymorphic forms of ranitidine-HCl. Journal of Pharmacy and Pharmacology, 54(3), 323–329.[8]

-

mzCloud. (n.d.). Ranitidine S oxide. Retrieved from [Link]

-

BenchChem. (2025). A Comparative Guide to the Stability of Ranitidine S-oxide and Ranitidine N-oxide. Retrieved from a hypothetical BenchChem application note.[9]

-

BenchChem. (2025). Application Notes and Protocols: Synthesis and Purification of Ranitidine S-oxide. Retrieved from a hypothetical BenchChem application note.[3]

-

Jamrógiewicz, M., & Wielgomas, B. (2009). Short term monitor of photodegradation processes in ranitidine hydrochloride observed by FTIR and ATR-FTIR. Journal of Food and Drug Analysis, 17(5), 342-348.[7]

-

S. P. Singh, et al. (2019). Formulation and Characterization of Ranitidine Hydrochloride Fast Disintegrating Tablets. International Journal of Pharmaceutical Sciences and Research, 10(6), 2845-2852.[4]

Sources

- 1. Ranitidine: Package Insert / Prescribing Information [drugs.com]

- 2. Ranitidine | C13H22N4O3S | CID 3001055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. jfda-online.com [jfda-online.com]

- 8. Characterisation of two polymorphic forms of ranitidine-HCl | The Infrared and Raman Discussion Group [irdg.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Ranitidine N,S-Dioxide and its Related S-Oxide Metabolite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ranitidine N,S-Dioxide, a derivative of the well-known H2-receptor antagonist, ranitidine. In the context of ranitidine's metabolism and degradation, it is crucial to also discuss the closely related and more commonly referenced Ranitidine S-Oxide. This document will delve into the physicochemical properties, synthesis, and analytical methodologies pertinent to these compounds, offering valuable insights for researchers in drug development and analytical science.

Introduction: The Significance of Ranitidine Oxides

Ranitidine, a widely used medication for treating conditions associated with gastric acid, undergoes metabolism in the body, leading to the formation of several metabolites.[1] Among these, the N-oxide, S-oxide, and desmethylranitidine are notable.[2] The S-oxide, in particular, is a significant metabolite formed by the oxidation of the sulfide group in the parent ranitidine molecule.[3] Beyond its metabolic relevance, Ranitidine S-Oxide is also recognized as a key impurity in ranitidine drug products.[4]

More recently, concerns regarding the presence of N-nitrosodimethylamine (NDMA), a probable human carcinogen, in ranitidine products have led to extensive investigations into its degradation pathways.[5][6][7] This has brought increased scrutiny upon various ranitidine derivatives, including its oxides, as their presence and stability can be indicative of the overall quality and safety of the drug substance and product.

This guide will clarify the distinction between Ranitidine S-Oxide and the less commonly documented Ranitidine N,S-Dioxide, providing the available technical data for both.

Physicochemical Properties: A Comparative Overview

A clear distinction between Ranitidine S-Oxide and Ranitidine N,S-Dioxide is essential for accurate analytical work and research. The following table summarizes their key physicochemical properties.

| Property | Ranitidine S-Oxide | Ranitidine N,S-Dioxide |

| CAS Number | 73851-70-4[8][9][10] | 1185237-42-6[11] |

| Molecular Formula | C13H22N4O4S[8][9][10] | C13H22N4O5S[11] |

| Molecular Weight | 330.41 g/mol [8][9] | 346.41 g/mol [11] |

| IUPAC Name | 1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfinyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine[9] | N,N-dimethyl-1-[5-[2-[[(E)-1-(methylamino)-2-nitroethenyl]amino]ethylsulfinylmethyl]furan-2-yl]methanamine oxide[11] |

| Synonyms | Ranitidine Sulphoxide, Ranitidine Impurity C[4] | Ranitidine-N,S-dioxide[11] |

Synthesis and Formation

Synthesis of Ranitidine S-Oxide

Ranitidine S-Oxide can be synthesized in a laboratory setting, primarily for use as an analytical standard in metabolic and impurity profiling studies.[3] A common method involves the controlled oxidation of ranitidine.[3]

Experimental Protocol: Oxidation of Ranitidine to Ranitidine S-Oxide

This protocol outlines a general procedure for the synthesis of Ranitidine S-Oxide.

Materials:

-

Ranitidine hydrochloride

-

Hydrogen peroxide (30% w/w solution)

-

Glacial acetic acid

-

Deionized water

-

Sodium bicarbonate

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolution: Dissolve Ranitidine hydrochloride in a suitable solvent, such as a mixture of glacial acetic acid and deionized water, in a round-bottom flask equipped with a magnetic stirrer.

-

Oxidation: Cool the solution in an ice bath and slowly add a controlled amount of hydrogen peroxide solution. The reaction is typically monitored for completion using an appropriate analytical technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quenching and Neutralization: Once the reaction is complete, the excess oxidizing agent is carefully quenched. The solution is then neutralized by the slow addition of a base, such as sodium bicarbonate, until the pH is neutral or slightly basic.

-

Extraction: The aqueous solution is then extracted multiple times with an organic solvent, such as dichloromethane, to isolate the Ranitidine S-Oxide.

-

Drying and Evaporation: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude Ranitidine S-Oxide.

-

Purification: The crude product is then purified, typically by preparative HPLC, to obtain Ranitidine S-Oxide of high purity.[3]

Logical Flow of Synthesis:

Caption: Synthetic pathway for Ranitidine S-Oxide.

Formation of Ranitidine N,S-Dioxide

Detailed synthetic pathways for Ranitidine N,S-Dioxide are not as readily available in published literature, likely due to its lower prevalence as a primary metabolite or impurity compared to the S-oxide and N-oxide. Its formation would theoretically involve the oxidation of both the sulfur atom and the tertiary amine nitrogen of the dimethylaminomethyl group on the furan ring.

Analytical Methodologies

The accurate quantification of ranitidine oxides is crucial for quality control and metabolic studies. Several analytical techniques can be employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust and widely used method for the analysis of ranitidine and its impurities, including Ranitidine S-Oxide.[12] Reverse-phase HPLC (RP-HPLC) is a common mode of separation.[13]

Typical HPLC Parameters:

-

Column: C18 stationary phase

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV spectrophotometry, typically in the range of 220-320 nm.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For higher sensitivity and selectivity, particularly in complex matrices such as biological fluids, LC coupled with mass spectrometry (LC-MS/MS) is the preferred method.[12] This technique allows for the unambiguous identification and quantification of ranitidine and its metabolites at very low concentrations.

Advantages of LC-MS/MS:

-

High Sensitivity: Enables the detection of trace amounts of analytes.

-

High Selectivity: Provides structural information, allowing for confident identification.

-

Versatility: Applicable to a wide range of sample types.

The choice between HPLC-UV and LC-MS/MS depends on the specific analytical requirements, with HPLC-UV being suitable for routine quality control and LC-MS/MS being superior for trace-level analysis and metabolic studies.[12]

Decision Tree for Analytical Method Selection:

Caption: Method selection for ranitidine oxide analysis.

Conclusion

This technical guide has provided a detailed overview of Ranitidine N,S-Dioxide and the more prominent Ranitidine S-Oxide. A clear understanding of their distinct physicochemical properties, formation pathways, and appropriate analytical methodologies is paramount for researchers and professionals in the pharmaceutical industry. As regulatory scrutiny of drug impurities continues to evolve, a comprehensive knowledge of potential derivatives and metabolites of active pharmaceutical ingredients like ranitidine remains a critical aspect of drug development and quality assurance.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 62986, Ranitidine S-oxide. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 45359096, Ranitidine N,S-Dioxide. [Link]

-

ResearchGate. (PDF) Analytical Method Development and Validation for Estimation of Ranitidine in Solid Dosage Form by UV-Spectrophotometric Method. [Link]

-

ACS Publications. Ranitidine—Investigations into the Root Cause for the Presence of N-Nitroso-N,N-dimethylamine in Ranitidine Hydrochloride Drug Substances and Associated Drug Products | Organic Process Research & Development. [Link]

- Google Patents. CN108864001A - A kind of new method synthesizing ranitidine.

-

Redalyc. Simple, fast and inexpensive method for determination of ranitidine hydrochloride based on conductometric measurements. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3001055, Ranitidine. [Link]

-

ResearchGate. A new method for the synthesis of ranitidine. [Link]

-

National Center for Biotechnology Information. Design and Synthesis of Ranitidine Analogs as Multi-Target Directed Ligands for the Treatment of Alzheimer's Disease. [Link]

-

ResearchGate. Genotoxic Impurities in Ranitidine Containing Products: An Overview. [Link]

-

TSI Journals. A validated spectrophotometric method for the determination of ranitidine hydrochloride in pharmaceutical pure and dosage forms. [Link]

- Google Patents. CN106892885A - A kind of method for synthesizing ranitidine.

-

IJRPC. METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMENATION OF RANITIDINE IN ITS FIXED DOSE DRUG PRODUCT BY USING RP-HPLC. [Link]

-

U.S. Food and Drug Administration. Questions and Answers: NDMA impurities in ranitidine (commonly known as Zantac). [Link]

Sources

- 1. Ranitidine | C13H22N4O3S | CID 3001055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ranitidine | 66357-35-5 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. RANITIDINE IMPURITY C | 73851-70-4 [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. fda.gov [fda.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Ranitidine S-oxide | C13H22N4O4S | CID 62986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. Ranitidine N,S-Dioxide | C13H22N4O5S | CID 45359096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. ijrpc.com [ijrpc.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Ranitidine N,S-Dioxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ranitidine, a histamine H2-receptor antagonist, undergoes metabolism and degradation to form various byproducts, including Ranitidine N,S-Dioxide. While this molecule is a known transformation product, a comprehensive repository of its specific physical and chemical properties remains notably scarce in publicly available literature. This technical guide addresses this knowledge gap by presenting a consolidated overview of the known attributes of Ranitidine N,S-Dioxide. In the absence of extensive direct experimental data, this guide provides a comparative analysis with its closely related and better-characterized metabolites, Ranitidine N-oxide and Ranitidine S-oxide. Furthermore, it outlines potential synthetic pathways and robust analytical methodologies for the characterization of Ranitidine N,S-Dioxide, thereby providing a foundational resource for researchers in pharmaceutical development, quality control, and drug metabolism studies.

Introduction: The Context of Ranitidine and its Transformation Products

Ranitidine was a widely prescribed medication for the treatment of conditions caused by excess stomach acid, such as peptic ulcer disease and gastroesophageal reflux disease.[1] Its therapeutic action is mediated through the competitive and reversible inhibition of histamine H2-receptors located on gastric parietal cells, leading to a reduction in gastric acid secretion.[1] The metabolic fate of ranitidine in vivo, as well as its degradation under various environmental conditions, results in the formation of several transformation products. Among these are Ranitidine N-oxide, Ranitidine S-oxide, and the focus of this guide, Ranitidine N,S-Dioxide.[2][3] Understanding the physicochemical properties of these molecules is paramount for comprehending the overall stability, impurity profile, and potential biological activity of ranitidine and its formulations.

Molecular Structure and Identification

Ranitidine N,S-Dioxide is characterized by the oxidation of both the tertiary amine (N-oxide) and the sulfide (sulfoxide) functional groups of the parent ranitidine molecule.

Chemical Structure of Ranitidine N,S-Dioxide

Caption: 2D representation of the chemical structure of Ranitidine N,S-Dioxide.

Table 1: Chemical Identifiers for Ranitidine N,S-Dioxide [4]

| Identifier | Value |

| IUPAC Name | N,N-dimethyl-1-[5-[2-[[(E)-1-(methylamino)-2-nitroethenyl]amino]ethylsulfinylmethyl]furan-2-yl]methanamine oxide |

| CAS Number | 1185237-42-6 |

| Molecular Formula | C13H22N4O5S |

| Molecular Weight | 346.41 g/mol |

| InChIKey | LUDYETSZJZHPPA-MDWZMJQESA-N |

Physical and Chemical Properties: A Comparative Analysis

Table 2: Comparison of Physical and Chemical Properties

| Property | Ranitidine | Ranitidine N-oxide | Ranitidine S-oxide | Ranitidine N,S-Dioxide (Predicted) |

| Molecular Formula | C13H22N4O3S | C13H22N4O4S | C13H22N4O4S | C13H22N4O5S |